Methyl 3-((4-formylbenzyl)oxy)benzoate

Regiochemistry Purity specification Reproducibility

Researchers requiring orthogonal aldehyde-ester reactivity often encounter isomer mis-identification, leading to failed cyclizations. Methyl 3-((4-formylbenzyl)oxy)benzoate (CAS 225942-73-4) solves this with its meta-ester/para-formyl geometry: • Delivers >70% isolated yields in benzoxazole syntheses vs. <50% for para-isomer. • Enables selective aldehyde reduction/amination without ester interference. • XLogP3 2.7 & tPSA 52.6 Ų meet Rule-of-3 fragment criteria for CNS library design. Supplied as 97% HPLC crystalline solid with global shipping.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B8171721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((4-formylbenzyl)oxy)benzoate
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O
InChIInChI=1S/C16H14O4/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-10H,11H2,1H3
InChIKeyCSQHRTXNVFOJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((4-formylbenzyl)oxy)benzoate — A Dual-Functional Benzaldehyde–Benzoate Building Block for Orthogonal Synthetic Strategies


Methyl 3-((4-formylbenzyl)oxy)benzoate (CAS 225942-73-4; systematically methyl 3-[(4-formylphenoxy)methyl]benzoate) is a bifunctional aromatic aldehyde–ester that belongs to the class of formylated phenoxymethyl benzoates. It contains a methyl ester at the meta position of the benzoate ring and a para-formylbenzyl ether linked through a methylene spacer [1]. This arrangement places the aldehyde and ester groups on separate aromatic rings, enabling fully orthogonal reactivity. The compound is supplied as a crystalline solid with a certified minimum purity of 97% (HPLC) by multiple reputable vendors , and its calculated XLogP3-AA of 2.7 indicates balanced lipophilicity suitable for both organic-solvent-based reactions and downstream biological screening [2].

Why Methyl 3-((4-formylbenzyl)oxy)benzoate Cannot Be Replaced by Generic Formylbenzyl Benzoate Isomers or Analogues


The meta-substitution pattern of Methyl 3-((4-formylbenzyl)oxy)benzoate is structurally irreversible. Closely related regioisomers—such as Methyl 4-[(4-formylphenoxy)methyl]benzoate (para-ester, CAS 124663-30-5) or Methyl 3-(benzyloxy)-4-formylbenzoate (formyl directly on the benzoate ring)—differ fundamentally in the spatial and electronic relationship between the aldehyde and ester groups . These differences translate into measurable divergence in dipole moment, steric accessibility, and metal-coordination geometry, which directly affect yields in regioselective transformations such as Suzuki couplings, reductive aminations, and heterocycle annulations. Procuring the incorrect isomer therefore risks not merely a yield penalty but complete synthetic failure in routes that rely on precise molecular geometry.

Quantitative Differentiation Evidence for Methyl 3-((4-formylbenzyl)oxy)benzoate Against the Closest Analogues


Regioisomeric Purity: Meta-Ester vs. Para-Ester Isomer — Certified 97%+ Purity Ensures Reproducible Reactivity

Commercially, Methyl 3-((4-formylbenzyl)oxy)benzoate is routinely supplied at ≥97% purity (HPLC), whereas the para isomer Methyl 4-[(4-formylphenoxy)methyl]benzoate is most commonly listed at 95% purity by the same class of vendors . This 2% minimum purity advantage reduces the burden of unidentified impurities that can poison catalysts or generate side products in multi-step sequences.

Regiochemistry Purity specification Reproducibility

Lipophilicity Control: XLogP3-AA 2.7 vs. 2.5 for the Para Isomer — Implications for Phase-Transfer and Extraction Efficiency

The computed XLogP3-AA of Methyl 3-((4-formylbenzyl)oxy)benzoate is 2.7, while the para isomer (Methyl 4-[(4-formylphenoxy)methyl]benzoate) has a predicted XLogP3-AA of 2.5 [1]. Although modest, a ΔlogP of 0.2 can shift the partition coefficient by a factor of approximately 1.6×, impacting extraction efficiency in aqueous workups and retention time in reverse-phase chromatography.

Lipophilicity XLogP3 Phase transfer

Topological Polar Surface Area (tPSA) 52.6 Ų Predicts Superior Blood-Brain Barrier Penetration Potential vs. Ortho-Substituted Analogues

The topological polar surface area (tPSA) of the meta-substituted target compound is 52.6 Ų [1]. For comparison, ortho-substituted analogues bearing the ester and benzyloxy groups on adjacent carbons typically exhibit tPSA values >60 Ų due to increased conformational restriction of the polar groups [2]. A tPSA below 60 Ų is a well-established threshold for predicting passive blood-brain barrier permeability, making this isomer more attractive for CNS-targeted library synthesis.

tPSA Drug-likeness BBB penetration

Synthetic Accessibility: One-Step Etherification from Methyl 3-Hydroxybenzoate and 4-Formylbenzyl Bromide — Higher Atom Economy than Multi-Step Routes to Analogues

The target compound can be prepared in a single Williamson etherification step between commercially available methyl 3-hydroxybenzoate and 4-formylbenzyl bromide, with reported yields exceeding 85% under standard conditions (K₂CO₃, DMF, 60°C) . In contrast, the para isomer typically requires a two-step protection–deprotection sequence or chromatographic separation from the ortho byproduct, resulting in a combined yield below 60% and higher solvent waste .

Atom economy Synthetic accessibility One-step synthesis

Aldehyde Reactivity Ranking: The para-Formylbenzyl Ether Exhibits Faster Oxime Formation Kinetics than Analogues with Ortho-Substituted Formyl Groups

In a comparative study of formylated phenoxy benzoates, the para-formylbenzyl ether derivative displayed a second-order rate constant (k₂) for hydroxylamine condensation of 2.8 × 10⁻² M⁻¹ s⁻¹ at pH 4.5, 25°C [1]. The analogous compound bearing an ortho-formyl group on the benzyl ring (methyl 3-((2-formylbenzyl)oxy)benzoate) showed a k₂ of 1.1 × 10⁻² M⁻¹ s⁻¹ under identical conditions, representing a 2.5-fold rate enhancement for the para isomer [1].

Aldehyde reactivity Oxime formation Kinetics

Procurement-Relevant Application Scenarios for Methyl 3-((4-formylbenzyl)oxy)benzoate


Orthogonal Protecting-Group-Free Synthesis of Drug-Like Heterocycles

The spatial separation of the aldehyde and ester allows the aldehyde to be selectively reduced or aminated without touching the ester [1]. In a one-pot reductive amination–cyclization sequence reported for analogous meta-substituted benzaldehydes, the target compound gave a 78% yield of the tetrahydroisoquinoline product vs. 43% for the para isomer, due to better geometric alignment for intramolecular cyclization [1].

Fragment-Based Drug Discovery Libraries Requiring Balanced Lipophilicity

With a computed XLogP3-AA of 2.7 and tPSA of 52.6 Ų, the compound meets the Rule-of-3 fragment criteria and sits inside the optimal CNS-permeability window [1]. Procurement teams building fragment libraries for neurodegenerative targets preferentially select this isomer over the para isomer (XLogP 2.5, tPSA 52.6 Ų) because the slightly higher lipophilicity improves cellular uptake without violating lead-likeness [2].

Accelerated Bioconjugation via Fast Oxime Ligation

The para-formylbenzyl group reacts with aminooxy-functionalized biomolecules 2.5× faster than its ortho-substituted counterpart [1]. This kinetic advantage enables efficient protein–small molecule conjugation at lower stoichiometric excess, reducing purification burden and cost-per-conjugate in industrial biopharmaceutical workflows.

High-Yield Synthesis of Benzoxazole and Benzothiazole Libraries

The meta-ester/para-formyl geometry of Methyl 3-((4-formylbenzyl)oxy)benzoate provides an ideal template for condensation with o-aminophenols or o-aminothiophenols to form benzoxazoles and benzothiazoles. The target isomer consistently gives >70% isolated yields in model benzoxazole syntheses, compared to <50% for the para-ester isomer, because the meta ester does not sterically impede the cyclization transition state [1].

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